methyl 4-(hydroxymethyl)-1H-1,2,3-triazole-5-carboxylate

Physicochemical profiling Drug-likeness Solubility prediction

Fragment libraries often lack polar scaffolds for solvent-exposed binding pockets. This triazole building block (CAS 2092710-47-7) addresses this with TPSA 88.1 Ų & LogP -0.92 (30-55% more polar than common analogs). • Oxidizable CH₂OH handle → rapid SAR expansion to dicarboxylic acid motifs • Free N-H enables tautomeric equilibration & bidentate metal coordination • Supplied at 95% purity for reliable procurement

Molecular Formula C5H7N3O3
Molecular Weight 157.129
CAS No. 2092710-47-7
Cat. No. B2617342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-(hydroxymethyl)-1H-1,2,3-triazole-5-carboxylate
CAS2092710-47-7
Molecular FormulaC5H7N3O3
Molecular Weight157.129
Structural Identifiers
SMILESCOC(=O)C1=NNN=C1CO
InChIInChI=1S/C5H7N3O3/c1-11-5(10)4-3(2-9)6-8-7-4/h9H,2H2,1H3,(H,6,7,8)
InChIKeySWPNZYZVKQOSMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why Methyl 4-(Hydroxymethyl)-1H-1,2,3-triazole-5-carboxylate Is a Strategically Differentiated Triazole Building Block


Methyl 4-(hydroxymethyl)-1H-1,2,3-triazole-5-carboxylate (CAS 2092710-47-7) is a 1H-1,2,3-triazole heterocycle featuring a methyl ester at the 5-position and a hydroxymethyl substituent at the 4-position, with a free N–H at position 1 [1]. This substitution pattern combines a hydrogen-bond-donating hydroxymethyl group with a hydrogen-bond-accepting ester carbonyl and an acidic triazole N–H, creating a distinctive polarity and hydrogen-bonding profile relative to non-hydroxymethyl or N-alkylated analogs . The compound serves as a versatile scaffold for medicinal chemistry and materials science derivatization, where the hydroxymethyl moiety provides a synthetic handle for oxidation, esterification, or nucleophilic displacement while maintaining the aromatic triazole core . Its tautomeric equilibrium between 1H- and 2H-triazole forms, governed by intramolecular hydrogen migration, is a fundamental property that influences reactivity and molecular recognition in ways that simpler triazole carboxylates cannot replicate [2].

Dual hydrogen-bond donor/acceptor profile supports target recognition and bioisosteric design
Oxidizable hydroxymethyl handle enables late-stage diversification to dicarboxylic acid motifs
Tautomeric N–H equilibrium facilitates metal coordination and dynamic molecular recognition

Why Generic 1,2,3-Triazole-5-Carboxylates Cannot Replace Methyl 4-(Hydroxymethyl)-1H-1,2,3-triazole-5-carboxylate


The presence of the 4-hydroxymethyl group fundamentally alters the physicochemical signature of the triazole-5-carboxylate scaffold. Removing this group (methyl 1H-1,2,3-triazole-4-carboxylate, CAS 4967-77-5) reduces the topological polar surface area (TPSA) by approximately 20 Ų and shifts the LogP upward by roughly 0.5 log units, indicating a marked loss of polarity and hydrogen-bonding capacity that directly affects solubility, permeability, and target recognition . Similarly, replacing the free N–H with an N-methyl group (methyl 1-methyl-1H-1,2,3-triazole-5-carboxylate, CAS 105020-38-0) eliminates the acidic proton required for tautomeric equilibration and metal coordination, while further decreasing TPSA to just 57 Ų . These differences are not cosmetic—they translate into altered pharmacokinetic profiles, divergent synthetic reactivity, and distinct biological activity patterns that cannot be compensated for by simple molar equivalence or generic substitution in late-stage functionalization programs.

!
Removing the 4-hydroxymethyl group reduces TPSA by ~20 Ų and raises LogP by ~0.5; solubility and permeability profiles may not transfer to generic triazole-5-carboxylates.
!
N-alkylation eliminates the free N–H hydrogen-bond donor and blocks tautomeric equilibration; metal-coordination and target-engagement behavior may differ substantially.
!
Molar equivalence cannot compensate for polarity-driven recognition and the synthetic versatility conferred by the oxidizable CH₂OH handle.

Quantitative Differentiation Evidence for Methyl 4-(Hydroxymethyl)-1H-1,2,3-triazole-5-carboxylate Against In-Class Analogs


Elevated Topological Polar Surface Area (TPSA) Versus Unsubstituted and N-Methylated Triazole Carboxylates

Methyl 4-(hydroxymethyl)-1H-1,2,3-triazole-5-carboxylate exhibits a calculated TPSA of 88.1 Ų, which is 20.2 Ų (30%) higher than methyl 1H-1,2,3-triazole-4-carboxylate (TPSA 67.9 Ų) and 31.1 Ų (55%) higher than methyl 1-methyl-1H-1,2,3-triazole-5-carboxylate (TPSA 57.0 Ų) . This higher TPSA directly correlates with increased aqueous solubility and reduced passive membrane permeability, properties that are critical for hit-to-lead optimization where excessive lipophilicity is a leading cause of attrition.

TPSA (Ų)
Data to verify
Target: 88.1
Comparator 1: 67.9 +20.2 (30%)
Comparator 2: 57.0 +31.1 (55%)
Higher TPSA supports aqueous solubility and reduced passive permeability, relevant for peripheral target programs.
Calculated TPSA from vendor datasheets; method not disclosed.
Physicochemical profiling Drug-likeness Solubility prediction

Reduced LogP (Enhanced Hydrophilicity) Relative to Unsubstituted and N-Methylated Analogs

The target compound has a calculated LogP of −0.92, substantially lower than methyl 1H-1,2,3-triazole-4-carboxylate (LogP −0.41) and methyl 1-methyl-1H-1,2,3-triazole-5-carboxylate (LogP −0.40) . This represents a LogP decrease of 0.51–0.52 log units, or roughly 3.2-fold lower predicted octanol–water partition coefficient, driven by the combined effect of the hydroxymethyl group and the free N–H.

LogP
Data to verify
−0.92
Below-zero LogP favors aqueous formulation and reduced non-specific protein binding in biochemical assays.
3.2-fold lower partition coefficient than comparator analogs (LogP ~−0.40); calculated values from vendor datasheets.
Lipophilicity ADME prediction Lead optimization

Dual Hydrogen-Bond Donor Capacity (Free N–H + Hydroxymethyl O–H) Versus N-Methylated Scaffolds

The target compound possesses two hydrogen-bond donor atoms (HBD = 2) arising from the triazole N–H and the hydroxymethyl O–H, compared to zero HBD for methyl 1-methyl-1H-1,2,3-triazole-5-carboxylate, whose N–H is replaced by N–CH₃ . The N–H proton is acidic and participates in tautomeric equilibration between 1H- and 2H-triazole forms, a dynamic process confirmed by high-resolution millimeter-wave spectroscopy for the parent 1H-1,2,3-triazole system [1]. The N-methyl analog locks the triazole into a single tautomeric form, eliminating both N–H hydrogen-bond donation and the capacity for tautomer-dependent molecular recognition.

H-Bond Donors
Class-level
Target: HBD = 2 (N–H + O–H)
N-Me analog: HBD = 0
Tautomerism: 1H ⇌ 2H
Free N–H enables metal coordination, hydrogen bonding, and pH-dependent tautomeric switching.
Tautomerism confirmed for parent triazole by millimeter-wave spectroscopy; class-level inference for this derivative.
Hydrogen bonding Molecular recognition Coordination chemistry

Hydroxymethyl Group as a Low-Molecular-Weight Oxidative Handle Absent in Simple Triazole Carboxylates

The primary alcohol of the hydroxymethyl group can be oxidized to the corresponding carboxylic acid (4-carboxy-1H-1,2,3-triazole-5-carboxylate) using standard oxidants such as potassium permanganate or chromium trioxide . This transformation is not available to methyl 1H-1,2,3-triazole-4-carboxylate, which lacks a 4-substituent, and to methyl 1-methyl-1H-1,2,3-triazole-5-carboxylate, whose 4-position is unsubstituted . The hydroxymethyl group thereby enables post-synthetic diversification of polarity, charge state, and hydrogen-bonding pharmacophore without altering the triazole ring or ester group.

Synthetic Handle
Class-level
CH₂OH → COOH (oxidation)
Hydroxymethyl group enables in situ generation of dicarboxylic acid scaffold without de novo synthesis.
Generic oxidation conditions (KMnO₄/CrO₃) described; site-specific validation recommended.
Synthetic derivatization Late-stage functionalization Prodrug design

High-Value Application Scenarios for Methyl 4-(Hydroxymethyl)-1H-1,2,3-triazole-5-carboxylate Driven by Quantitative Differentiation


Medicinal Chemistry Hit-to-Lead Campaigns Requiring Low Lipophilicity and High TPSA Scaffolds

The calculated LogP of −0.92 and TPSA of 88.1 Ų position this compound as a favorable starting point for oral drug candidates where solubility-limited absorption or excessive CYP inhibition from lipophilic scaffolds is a concern . The 55% higher TPSA compared to the N-methyl analog (57.0 Ų) predicts substantially better aqueous solubility and a more favorable distribution coefficient for peripheral target engagement while minimizing CNS penetration, making it particularly suitable for anti-inflammatory, metabolic, or cardiovascular programs where blood–brain barrier exclusion is desired .

Synthesis of Dicarboxylic Acid Bioisosteres via Controlled Oxidation of the Hydroxymethyl Group

The oxidizable CH₂OH handle at C-4 provides a direct route to 4-carboxy-1H-1,2,3-triazole-5-carboxylic acid monomethyl ester, a vicinal dicarboxylic acid/ester motif that mimics glutamic acid or 2-oxoglutarate and is recognized by α-ketoglutarate-dependent dioxygenases and other metalloenzyme active sites . This synthetic pathway eliminates the need to separately procure or synthesize the diacid building block, reducing procurement complexity and enabling rapid analogue generation in structure–activity relationship (SAR) studies .

Metal-Coordination Ligand Design Exploiting the Free Triazole N–H and Hydroxymethyl O-Donor

The combination of a free N–H (capable of deprotonation and metal coordination) and a pendant hydroxymethyl oxygen creates a bidentate chelating motif suitable for transition-metal catalysis and metallodrug discovery [1][2]. The N–H is essential for tautomeric interconversion between 1H- and 2H-triazole coordination modes—an electronic flexibility lost in N-alkylated analogs (HBD = 0), which are locked into a single coordination geometry [2]. This property is directly relevant to the design of iridium(III)-based phosphorescent complexes and copper-catalyzed cross-coupling systems [1].

Rational Procurement of a Polarity-Differentiated Triazole Building Block for Fragment-Based Drug Discovery

Fragment-based screening libraries require building blocks with diverse physicochemical properties to sample chemical space efficiently. With TPSA = 88.1 Ų and LogP = −0.92, this compound occupies a polarity niche that is 30–55% more polar than the two most readily available comparator scaffolds (TPSA 57.0–67.9 Ų; LogP −0.40 to −0.41) . Selecting this compound over the unsubstituted or N-methylated alternatives increases the polar surface area coverage of a fragment library, improving the probability of identifying hits against polar or solvent-exposed binding pockets such as those found in kinases, phosphatases, and proteases .

Application
Selection Property
Validation Focus
Hit-to-lead requiring low lipophilicity
High TPSA / low LogP scaffold
Solubility and permeability profiling
Dicarboxylic acid bioisostere synthesis
Oxidizable CH₂OH handle
Oxidation efficiency and diacid purity
Metal-coordination ligand design
Bidentate N,O-donor with tautomerism
Coordination geometry and binding affinity
Fragment-based library diversification
Polarity-differentiated triazole core
Polar pocket engagement and library coverage
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